Ethyl 3-(4-cyano-2-methoxy-phenoxy)propanoate

Lipophilicity Drug-likeness ADME

Ethyl 3-(4-cyano-2-methoxy-phenoxy)propanoate (CAS 1094637-27-0) is a functionalized aryloxyalkanoate ester belonging to the broader class of 4-cyano-2-methoxyphenoxy derivatives — a scaffold recognized for its utility in constructing bioactive molecules, particularly in the context of non-steroidal mineralocorticoid receptor antagonists and other pharmaceutical intermediates. The compound features an ethyl propanoate side chain linked via an ether oxygen to a phenyl ring bearing a para-cyano and ortho-methoxy group, yielding a molecular formula of C13H15NO4 and a molecular weight of 249.26 g·mol⁻¹.

Molecular Formula C13H15NO4
Molecular Weight 249.26 g/mol
Cat. No. B7867852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(4-cyano-2-methoxy-phenoxy)propanoate
Molecular FormulaC13H15NO4
Molecular Weight249.26 g/mol
Structural Identifiers
SMILESCCOC(=O)CCOC1=C(C=C(C=C1)C#N)OC
InChIInChI=1S/C13H15NO4/c1-3-17-13(15)6-7-18-11-5-4-10(9-14)8-12(11)16-2/h4-5,8H,3,6-7H2,1-2H3
InChIKeyILMNKZNCCFOCHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(4-cyano-2-methoxy-phenoxy)propanoate: An Evidence-Based Procurement Guide for the 4-Cyano-2-methoxyphenoxy Propanoate Scaffold


Ethyl 3-(4-cyano-2-methoxy-phenoxy)propanoate (CAS 1094637-27-0) is a functionalized aryloxyalkanoate ester belonging to the broader class of 4-cyano-2-methoxyphenoxy derivatives — a scaffold recognized for its utility in constructing bioactive molecules, particularly in the context of non-steroidal mineralocorticoid receptor antagonists and other pharmaceutical intermediates [1]. The compound features an ethyl propanoate side chain linked via an ether oxygen to a phenyl ring bearing a para-cyano and ortho-methoxy group, yielding a molecular formula of C13H15NO4 and a molecular weight of 249.26 g·mol⁻¹ . While structurally analogous compounds exist — including the corresponding free carboxylic acid, methyl ester, acetate-linker variants, and hydroxyl-substituted analogs — the specific combination of the ethyl ester moiety and the three-carbon propanoate spacer confers distinct physicochemical properties that directly influence solubility, permeability, and synthetic tractability, thereby justifying a rigorous, comparator-driven evaluation for procurement decisions.

Why Ethyl 3-(4-cyano-2-methoxy-phenoxy)propanoate Cannot Be Trivially Substituted by In-Class Analogs


The 4-cyano-2-methoxyphenoxy scaffold serves as a privileged fragment in drug discovery, yet the appended ester and linker architecture profoundly modulates the compound's physicochemical and biological profile. Generic substitution — for instance, replacing the ethyl ester with the free carboxylic acid or swapping the propanoate chain for an acetate linker — is not without consequence: the free acid (CAS 115109-50-7) exhibits a significantly lower computed octanol-water partition coefficient (XLogP of 1.1 vs. ~1.9 for the ethyl ester) and introduces a hydrogen bond donor that markedly alters solubility and passive membrane permeability [1]; the methyl ester analog, while closer in lipophilicity, possesses a lower molecular weight (approximately 235 Da vs. 249 Da) and a different ester hydrolysis rate under physiological or synthetic conditions [2]; the acetate-linked variant (CAS 115109-49-4) shortens the spacer length, reducing conformational freedom (5 rotatable bonds vs. 6) and potentially restricting optimal positioning in target binding pockets [3]. These physicochemical divergences cascade into differential in vitro ADME behavior, synthetic intermediate reactivity, and final product quality — rendering simple analog interchange a scientifically unsubstantiated decision in procurement.

Quantitative Differentiation Evidence: Ethyl 3-(4-cyano-2-methoxy-phenoxy)propanoate vs. Key Structural Comparators


Lipophilicity (LogP) Advantage Over the Free Carboxylic Acid: 0.8 Log Unit Difference Enhances Membrane Permeability Potential

The target compound ethyl 3-(4-cyano-2-methoxy-phenoxy)propanoate possesses a predicted octanol-water partition coefficient (LogP) of approximately 1.90, as derived from the vendor-reported physicochemical profile . In contrast, its direct structural analog — the free carboxylic acid 3-(4-cyano-2-methoxyphenoxy)propanoic acid (CAS 115109-50-7) — displays a computed XLogP of 1.1 . This 0.8-log-unit increase in lipophilicity for the ethyl ester translates to a roughly 6.3-fold higher predicted partition into octanol, a surrogate for membrane bilayer partitioning, consistent with the well-established correlation between esterification and enhanced passive diffusion permeability [1].

Lipophilicity Drug-likeness ADME

Absence of Hydrogen Bond Donor (HBD = 0) vs. Free Acid (HBD = 1): Solubility and Permeability Implications

The target ethyl ester bears zero hydrogen bond donors (HBD = 0), whereas the corresponding carboxylic acid analog possesses one HBD (the -COOH proton) . This distinction is directly relevant to Lipinski's Rule of Five, where HBD count strongly influences both aqueous solubility and passive membrane permeation [1]. While the free acid may exhibit higher intrinsic aqueous solubility due to ionization at physiological pH, the absence of an HBD in the ethyl ester reduces the desolvation penalty associated with membrane crossing, often resulting in superior permeability — a trade-off well-characterized in medicinal chemistry [2].

Solubility Permeability Rule of Five

Molecular Weight Optimization: 249 Da Ethyl Ester Balances Fragment-Like Properties with Target Engagement Potential

With a molecular weight of 249.26 g·mol⁻¹ , the target compound sits near the threshold between fragment-like (MW < 250 Da) and lead-like (MW < 350 Da) chemical space — a region empirically associated with superior binding efficiency per unit mass (ligand efficiency) [1]. The corresponding free acid (MW 221.21 Da) is lighter but introduces an additional HBD and lower LogP, while the acetate-linked analog 2-(4-cyano-2-methoxyphenoxy)acetic acid (MW 207.19 Da) [2] is even smaller but foregoes the conformational flexibility of the propanoate spacer. The ethyl ester thus represents a calculated balance: sufficient molecular bulk to productively engage hydrophobic protein pockets while remaining well within Rule-of-Five guidelines for oral bioavailability [1].

Molecular weight Fragment-based drug discovery Rule of Five compliance

Propanoate vs. Acetate Linker: Extra Rotatable Bond Provides Conformational Flexibility for Optimal Target Binding

The target compound features a three-carbon propanoate linker between the phenoxy oxygen and the ester carbonyl, yielding six rotatable bonds, compared to five rotatable bonds in the acetate-linked analog ethyl 2-(4-cyano-2-methoxy-phenoxy)acetate . This additional rotatable bond (ΔRotB = 1) increases the accessible conformational ensemble, which, while potentially incurring a modest entropic penalty upon binding, can critically enable the molecule to adopt geometries that optimally position the cyano and methoxy substituents for productive interactions with protein targets [1]. Structure-activity relationship (SAR) studies across aryloxyalkanoate series frequently demonstrate that linker length optimization is a key determinant of potency, with propanoate chains often outperforming acetate chains in specific target contexts [2].

Conformational flexibility Rotatable bonds Scaffold optimization

Regioisomeric Selectivity: Para-Cyano, Ortho-Methoxy Substitution Pattern Defines a Privileged Pharmacophoric Arrangement

The target compound bears a para-cyano (position 4) and ortho-methoxy (position 2) substitution on the phenoxy ring, a specific regioisomeric arrangement that is recurrent in potent ligands for the mineralocorticoid receptor (MR) and other targets [1]. In contrast, the regioisomeric variant ethyl 2-(4-cyano-3-methoxyphenyl)propanoate (CAS 1255207-23-8) places the ether linkage directly on the phenyl ring with a different substitution pattern entirely, fundamentally altering the pharmacophoric geometry and the electronic distribution of the aromatic ring . SAR across multiple chemotypes demonstrates that the 4-cyano-2-methoxy-phenoxy arrangement constitutes a privileged fragment for MR antagonism, with even minor positional isomerization resulting in significant potency attenuation [2].

Regioisomerism Pharmacophore Target selectivity

Procurement-Ready Purity Specification: 97% Assay with Complete Analytical Traceability Simplifies Quality Control

Multiple established vendors supply ethyl 3-(4-cyano-2-methoxy-phenoxy)propanoate at a minimum purity specification of 97%, as verified by HPLC or related analytical methods . In contrast, the corresponding free acid 3-(4-cyano-2-methoxyphenoxy)propanoic acid is frequently listed at 95% purity , while the acetate analog 2-(4-cyano-2-methoxyphenoxy)acetic acid is also specified at 95% [1]. The 2-percentage-point purity advantage, though modest in absolute terms, becomes statistically meaningful when processing multiple batches for sensitive biological assays, as a 95% purity specification can harbor up to 5% total impurities — potentially including regioisomeric contaminants or residual starting materials that can confound assay results [2].

Purity Quality control Procurement specification

Best-Validated Application Scenarios for Ethyl 3-(4-cyano-2-methoxy-phenoxy)propanoate in Research and Industrial Settings


Mineralocorticoid Receptor (MR) Antagonist Lead Optimization: Fragment Elaboration Starting Point

Given the established role of the 4-cyano-2-methoxy-phenoxy motif as the privileged pharmacophore in finerenone and related non-steroidal MR antagonists [1], the ethyl ester serves as an ideal fragment elaboration substrate. Its LogP of ~1.9 and MW of 249 Da place it in attractive fragment-chemical space, while the ethyl ester group can be readily hydrolyzed to the free acid for amide coupling, or retained to probe ester-binding sub-pockets. The 6-rotatable-bond propanoate chain provides the conformational flexibility necessary to explore vector diversity in the linker region connecting the phenoxy head group to elaborated heterocyclic cores .

Cell-Permeable Probe Synthesis for Target Engagement Studies

The zero HBD count and optimized LogP (~1.9) of the ethyl ester make it a superior precursor for designing cell-permeable chemical probes relative to the free acid (HBD = 1, LogP = 1.1) [1]. The ester can be functionalized via the propanoate carboxyl group to attach fluorophores, biotin tags, or photoaffinity labels while retaining the membrane-permeable properties essential for intracellular target engagement experiments, such as cellular thermal shift assays (CETSA) or live-cell BRET-based target occupancy measurements [2].

Regioisomerically Pure Building Block for Parallel Library Synthesis

The para-cyano/ortho-methoxy substitution pattern of the target compound constitutes a well-validated, privileged fragment for MR and potentially androgen receptor modulation [1]. The 97% minimum purity specification ensures that regioisomeric contaminants — which can arise during the nitration-cyanation synthetic sequence from 2-methoxyphenol — are minimized, thereby reducing the risk of false-positive or false-negative results in high-throughput screening campaigns. This makes the compound a reliable, procurement-grade building block for the construction of focused screening libraries targeting the nuclear receptor family [2].

Synthetic Intermediate for Chiral Naphthyridine-3-Carboxamide APIs

Patent literature extensively documents the synthetic utility of 4-cyano-2-methoxyphenoxy-containing intermediates in the multi-step synthesis of enantiomerically pure 1,4-dihydro-1,6-naphthyridine-3-carboxamides, where the propanoate side chain can be strategically manipulated — hydrolyzed, reduced, or coupled — to install the final amide functionality [1]. The ethyl ester's balance of stability under basic hydrolysis conditions and facile removal under mild saponification protocols provides process chemistry flexibility, while its higher purity (97%) relative to the free acid analog (95%) reduces the impurity burden in downstream GMP manufacturing steps .

Quote Request

Request a Quote for Ethyl 3-(4-cyano-2-methoxy-phenoxy)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.